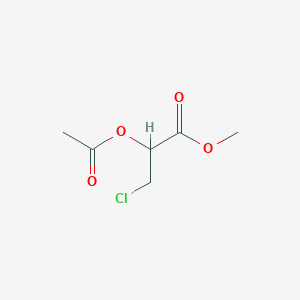

Methyl 2-acetoxy-3-chloropropanoate

Description

BenchChem offers high-quality Methyl 2-acetoxy-3-chloropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetoxy-3-chloropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClO4 |

|---|---|

Molecular Weight |

180.58 g/mol |

IUPAC Name |

methyl 2-acetyloxy-3-chloropropanoate |

InChI |

InChI=1S/C6H9ClO4/c1-4(8)11-5(3-7)6(9)10-2/h5H,3H2,1-2H3 |

InChI Key |

UBLCJZKDINZZAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCl)C(=O)OC |

Origin of Product |

United States |

General Significance of Halo and Acetoxy Substituted Esters in Synthetic Chemistry

Halo- and acetoxy-substituted esters are important classes of compounds in organic synthesis due to the versatile reactivity imparted by the halogen and acetoxy groups. wikipedia.orgnih.gov Halogen atoms, such as chlorine, are good leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. wikipedia.org They can also participate in elimination reactions to form unsaturated compounds. The presence of a halogen on the carbon adjacent to an ester group (an α-halo ester) makes the α-proton more acidic, facilitating enolate formation and subsequent reactions. wikipedia.org

Acetoxy groups, being ester functionalities themselves, can be hydrolyzed to yield hydroxyl groups. This transformation is a key step in many synthetic pathways, providing access to α- or β-hydroxy esters, which are important building blocks for natural products and pharmaceuticals. The acetoxy group can also influence the stereochemical outcome of reactions at adjacent centers.

The combination of both a halogen and an acetoxy group on an ester backbone, as seen in methyl 2-acetoxy-3-chloropropanoate, creates a molecule with multiple reactive sites. This allows for a stepwise and controlled manipulation of the molecule, making it a powerful tool for constructing complex molecular architectures.

Molecular Architecture of Methyl 2 Acetoxy 3 Chloropropanoate Within the Context of α and β Functionalized Carboxylic Acid Derivatives

The structure of methyl 2-acetoxy-3-chloropropanoate places it within the broader category of α- and β-functionalized carboxylic acid derivatives. Carboxylic acid derivatives are a cornerstone of organic chemistry, characterized by an acyl group (RCO-) bonded to an electronegative atom or substituent. msu.edulibretexts.org These derivatives, including esters, acid halides, and amides, undergo a variety of reactions, most notably nucleophilic acyl substitution. bcms.edu.iqjackwestin.com

In methyl 2-acetoxy-3-chloropropanoate, the core is a propanoate ester. The "α-functionalization" refers to the substituent at the carbon atom adjacent to the carbonyl group (C2), which in this case is the acetoxy group. The "β-functionalization" refers to the substituent at the next carbon atom (C3), which is the chlorine atom.

The electronic properties of these substituents significantly influence the reactivity of the molecule. The electron-withdrawing nature of the chlorine atom and the carbonyl group can affect the acidity of the α- and β-protons. The acetoxy group at the α-position can also exert stereochemical control in reactions, guiding the approach of incoming reagents. This dual functionalization at the α and β positions provides a platform for a diverse range of chemical transformations. acs.org

Contextualization Within Stereochemically Complex Chiral Building Blocks

Direct Synthesis Strategies

Direct synthesis methods provide a straightforward approach to obtaining methyl 2-acetoxy-3-chloropropanoate. These strategies typically involve the sequential introduction of the chloro and acetoxy functional groups onto a propanoate backbone.

Acetylation of 2-Hydroxy-3-chloropropanoate Derivatives

One common strategy for synthesizing compounds with an acetoxy group is through the acetylation of a corresponding alcohol. In the context of methyl 2-acetoxy-3-chloropropanoate, this would involve the acetylation of a methyl 2-hydroxy-3-chloropropanoate precursor. This method is exemplified by the preparation of analogous compounds such as methyl erythro- and threo-2-acetoxy-3-chloro-3-phenylpropanoate, which are formed via the acetylation of their respective 2-hydroxy precursors. The acetylation step typically employs reagents like acetic anhydride (B1165640) or acetyl chloride.

Chlorination of 3-Hydroxy-2-acetoxypropanoate Derivatives

An alternative direct approach involves the chlorination of a 3-hydroxy-2-acetoxypropanoate derivative. This method introduces the chlorine atom at the 3-position of the molecule. Common chlorinating agents that could be employed for such a transformation include thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). google.comorgsyn.orgnih.gov The choice of solvent can be critical in such reactions, with dichloromethane (B109758) being a frequently used medium. google.com It is important to control the reaction conditions to avoid unwanted side reactions, such as chlorination at other positions or reactions with the aromatic ring in phenyl-substituted analogs. google.com

Stereoselective and Enantioselective Approaches

For applications where specific stereoisomers of methyl 2-acetoxy-3-chloropropanoate are required, stereoselective and enantioselective synthetic methods are employed. These advanced strategies allow for the synthesis of specific diastereomers or enantiomers.

Diastereoselective Synthesis of erythro and threo Isomers

The synthesis of analogs like methyl 2-acetoxy-3-chloro-3-phenylpropanoate has been shown to produce distinct erythro and threo diastereomers. researchgate.net The relative stereochemistry of the substituents on the propanoate chain can be influenced by the synthetic route and reaction conditions. For instance, the reduction of a keto-precursor can lead to the erythro isomer, while an inversion of stereochemistry at a specific center can yield the threo isomer. researchgate.net This demonstrates that by choosing the appropriate synthetic pathway, it is possible to selectively prepare one diastereomer over the other.

Asymmetric Synthesis Utilizing Chiral Precursors

A powerful strategy for obtaining enantiomerically pure compounds is to start with a chiral precursor. An example of this approach is the synthesis of methyl (S)-2-chloropropionate from (R)-methyl lactate. google.comwikipedia.org This transformation can be achieved using a chlorinating agent, such as that derived from thionyl chloride or bis(trichloromethyl) carbonate, often in the presence of a solvent like N,N-dimethylformamide. google.com The reaction proceeds with an inversion of configuration at the chiral center, allowing for the production of the desired enantiomer. google.com This method highlights the utility of readily available chiral building blocks in asymmetric synthesis.

| Starting Material | Reagents | Product | Key Features |

| (R)-Methyl lactate | Vilsmeier reagent (from thionyl chloride and DMF) | Methyl (S)-2-chloropropionate | Inversion of stereochemistry |

| Pentaerythritol | Pyridine, Thionyl chloride | Pentaerythrityl trichlorohydrin | Multi-step synthesis |

| L(-) Methyl lactate | Phosgene, Pyridine | Alkyl L-2-chloropropionates | Formation of chloroformate intermediate |

Enzymatic Approaches for Chiral Resolution of Related Chlorinated Esters

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure compounds. Lipases, in particular, have been effectively used for the kinetic resolution of racemic mixtures of chlorinated esters. For instance, the lipase (B570770) from Candida rugosa has been utilized for the resolution of ethyl 2-chloropropionate and other similar esters. nih.govnih.govresearchgate.net This process involves the selective enzymatic hydrolysis or esterification of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. The selectivity of the enzyme is crucial for the efficiency of the resolution. nih.gov The structure of Candida rugosa lipase reveals an active site that is shielded by a "flap," and the transition to an "open" form allows substrate access, which is fundamental to its catalytic activity. capes.gov.br

| Enzyme | Substrate | Reaction Type | Outcome |

| Candida rugosa lipase | Ethyl 2-chloropropionate | Resolution | Enantioselective hydrolysis/esterification |

| Candida antarctica lipase B | (R,S)-2-methylbutyric acid | Enantioselective esterification | Preparation of (R)-pentyl 2-methylbutyrate |

| Thermomyces lanuginosus lipase | (R,S)-2-methylbutyric acid | Enantioselective esterification | Preparation of (R)-pentyl 2-methylbutyrate |

Synthesis of Key Precursors and Structurally Similar Analogues

The efficient synthesis of precursors is paramount for the viable production of more complex molecules. This subsection outlines the preparation of two critical analogues: methyl 2-acetamido-3-chloropropionate and methyl 2-amino-3-chloropropanoate hydrochlorides.

The synthesis of methyl 2-acetamido-3-chloropropionate is a crucial step in the production of various chemical compounds, including the hypotensive agent ramipril. google.com A common and effective method involves a one-pot reaction starting from serine methyl ester hydrochloride. google.com

This process typically involves the chlorination of serine methyl ester hydrochloride using thionyl chloride in an aprotic solvent, such as toluene (B28343), at an elevated temperature. google.com Following the chlorination, the resulting intermediate, methyl 2-amino-3-chloropropionate hydrochloride, is acetylated in the same reaction vessel without the need for isolation. google.com This acetylation is achieved by adding acetyl chloride at an elevated temperature. google.com

The reaction mixture is then subjected to purification steps, which include treatment with activated carbon to remove impurities, followed by filtration. google.com The final product, methyl 2-acetamido-3-chloropropionate, is then isolated and can be further purified by stirring with a C1-C4 alcohol. google.com

A specific example of this synthesis involves placing toluene and serine methyl ester hydrochloride in a reaction vessel and adding thionyl chloride. google.com The mixture is heated to approximately 75°C for several hours. google.com Subsequently, acetyl chloride is added in portions at 90°C. google.com After the reaction is complete, excess acetyl chloride and co-distilled toluene are removed by distillation. google.com The hot solution is then treated with activated carbon, filtered, and cooled to precipitate the product, which is then washed and dried. google.com

Table 1: Reaction Parameters for the Synthesis of Methyl 2-acetamido-3-chloropropionate

| Parameter | Value |

| Starting Material | Serine methyl ester hydrochloride |

| Chlorinating Agent | Thionyl chloride |

| Acetylating Agent | Acetyl chloride |

| Solvent | Toluene (aprotic) |

| Chlorination Temperature | ~75°C |

| Acetylation Temperature | 90°C |

| Purification | Activated carbon, filtration, alcohol wash |

The synthesis of (R)-methyl 2-amino-3-chloropropanoate hydrochloride, a key intermediate, can be achieved from D-serine. The process begins with the esterification of D-serine to produce D-serine methyl ester hydrochloride. google.com This is accomplished by dissolving D-serine in methanol (B129727) and then adding thionyl chloride dropwise while maintaining a cool temperature. google.com The mixture is then refluxed to complete the esterification, after which the methanol is concentrated, and the product is precipitated with ethyl acetate (B1210297). google.com

The second step involves the chlorination of the D-serine methyl ester hydrochloride. google.com This is carried out by reacting it with thionyl chloride in a solvent such as dichloroethane or a mixture of acetonitrile (B52724) and dichloromethane for an extended period, for instance, 24 hours. google.compatsnap.com The reaction temperature can be controlled, for example, by initially cooling to 0°C during the addition of thionyl chloride and then raising it to 20-30°C for the duration of the reaction. patsnap.com The resulting crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride is then filtered. google.compatsnap.com

For purification, the crude product can be decolorized in methanol, followed by cooling to induce crystallization. google.com The purified product is then obtained by filtration and drying. google.com This method is noted for its high yield and reduced side products. google.com The tail gas produced during the reaction can be neutralized with a strong alkaline solution, contributing to a more environmentally friendly process. google.com

Table 2: Synthesis of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride

| Step | Reagents and Conditions | Outcome |

| Esterification | D-serine, Methanol, Thionyl chloride | D-serine methyl ester hydrochloride |

| Chlorination | D-serine methyl ester hydrochloride, Thionyl chloride, Dichloroethane or Acetonitrile/Dichloromethane mixture | Crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride |

| Purification | Methanol (for decolorizing and crystallization) | Purified (R)-methyl 2-amino-3-chloropropanoate hydrochloride |

Reactions at the Chloro-Substituted Carbon (C3)

The presence of a chlorine atom at the C3 position renders this carbon electrophilic and susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Displacement Reactions

The electron-withdrawing nature of the adjacent ester and acetoxy groups enhances the electrophilicity of the C3 carbon, making it a prime target for nucleophiles. These reactions proceed via an S_N2 mechanism, where the nucleophile attacks the carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The rate and success of these reactions are influenced by the strength of the nucleophile and the reaction conditions.

A noteworthy transformation in related 3-halopropanoates is the potential for intramolecular cyclization. For instance, in the presence of a suitable nitrogen nucleophile, analogous compounds can undergo an intramolecular S_N2 reaction to form a three-membered aziridine (B145994) ring. This type of reaction is a powerful tool in organic synthesis for the construction of nitrogen-containing heterocycles.

Elimination Reactions Leading to Unsaturated Propanoate Derivatives

In the presence of a strong, non-nucleophilic base, methyl 2-acetoxy-3-chloropropanoate can undergo an elimination reaction to yield unsaturated propanoate derivatives. youtube.comuci.eduyoutube.commasterorganicchemistry.comlibretexts.org The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway, which involves the simultaneous removal of a proton from the C2 carbon and the departure of the chloride ion from the C3 carbon. uci.edulibretexts.org

The regioselectivity of this elimination is dictated by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. libretexts.org Therefore, the primary product of the E2 elimination of methyl 2-acetoxy-3-chloropropanoate is expected to be methyl 2-acetoxypropenoate. The choice of base and solvent is crucial in favoring elimination over substitution. youtube.com Bulky bases, such as potassium tert-butoxide, are often employed to promote elimination. uci.edu

Transformations Involving the Acetoxy Group (C2)

The acetoxy group at the C2 position is an ester functionality that can undergo several important chemical transformations.

Hydrolysis of the Acetate Ester Under Varied Conditions

The hydrolysis of the acetoxy group, which involves the cleavage of the ester bond, can be achieved under both acidic and basic conditions. libretexts.orglibretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the acetoxy group is hydrolyzed to a carboxylic acid (acetic acid) and a hydroxyl group. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. libretexts.orglibretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, leads to the irreversible hydrolysis of the acetoxy group. libretexts.orglibretexts.orgchemguide.co.uk The products of this reaction are the salt of the carboxylic acid (sodium acetate) and a hydroxyl group. This process is commonly referred to as saponification. libretexts.orglibretexts.org

| Condition | Reagents | Products | Reversibility |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄), Water | Acetic Acid, Methyl 2-hydroxy-3-chloropropanoate | Reversible |

| Basic | Strong Base (e.g., NaOH, KOH) | Acetate Salt, Methyl 2-hydroxy-3-chloropropanoate | Irreversible |

Transacylation and Ester Exchange Reactions

The acetoxy group can participate in transacylation reactions, where the acetyl group is transferred to another nucleophile, such as an alcohol or an amine. This reaction is typically catalyzed by an acid or a base. Similarly, in the presence of an alcohol and a suitable catalyst, the entire acetate group can be exchanged for another ester group in a process known as transesterification. The efficiency of these reactions depends on the relative nucleophilicity and concentration of the reacting partners. In the context of biosynthesis, enzymes known as alcohol acyltransferases can catalyze the formation of esters from acyl-CoAs and alcohols. nih.gov

Reactivity of the Methyl Ester Functionality

The methyl ester group is another key reactive site within the molecule.

Similar to the acetoxy group, the methyl ester can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and methanol. libretexts.orglibretexts.orgchemguide.co.ukmasterorganicchemistry.comyoutube.comyoutube.com This reaction is subject to the same principles of reversibility and irreversibility as the hydrolysis of the acetoxy group.

Hydrolysis (Acidic and Basic Conditions)

The hydrolysis of Methyl 2-acetoxy-3-chloropropanoate involves the cleavage of its ester linkages. The reaction outcome is highly dependent on the pH of the medium, with distinct products formed under acidic and basic conditions.

Under acidic conditions , the hydrolysis is expected to be slow and primarily target the more labile methyl ester. This reaction is reversible and would yield 2-acetoxy-3-chloropropanoic acid and methanol. The acetoxy group is generally more stable to acidic hydrolysis than the methyl ester.

In contrast, basic hydrolysis (saponification) is an irreversible process that would readily cleave both the methyl ester and the acetoxy group. The reaction would likely proceed with the initial rapid saponification of the methyl ester, followed by the hydrolysis of the acetoxy group. The primary products would be the salt of 3-chloro-2-hydroxypropanoic acid (chlorohydrin), methanol, and acetate. The high reactivity of esters towards basic hydrolysis suggests that this transformation would be efficient. noaa.gov

Table 1: Predicted Hydrolysis Products of Methyl 2-acetoxy-3-chloropropanoate

| Condition | Primary Reactants | Expected Major Products |

| Acidic (e.g., H₂O, H⁺ cat.) | Methyl 2-acetoxy-3-chloropropanoate, Water | 2-acetoxy-3-chloropropanoic acid, Methanol |

| Basic (e.g., NaOH, H₂O) | Methyl 2-acetoxy-3-chloropropanoate, Sodium Hydroxide | Sodium 3-chloro-2-hydroxypropanoate, Methanol, Sodium acetate |

Transesterification to Other Esters

Transesterification is a crucial process for modifying the ester group of Methyl 2-acetoxy-3-chloropropanoate, allowing for the synthesis of a variety of derivatives. This reaction can be catalyzed by either acids or bases.

Acid-catalyzed transesterification would involve the protonation of the carbonyl oxygen of the methyl ester, followed by nucleophilic attack by a different alcohol (R'OH). This process is an equilibrium, and the use of a large excess of the new alcohol or removal of the methanol by-product is necessary to drive the reaction to completion.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide (R'O⁻) on the methyl ester. This method is generally faster than the acid-catalyzed counterpart but is incompatible with acidic functional groups within the molecule. Given the structure of Methyl 2-acetoxy-3-chloropropanoate, a non-nucleophilic base is preferred to avoid competing reactions.

Table 2: Transesterification of Methyl 2-acetoxy-3-chloropropanoate

| Catalyst | Reagent | Expected Product |

| Acid (e.g., H₂SO₄) | Ethanol (in excess) | Ethyl 2-acetoxy-3-chloropropanoate |

| Base (e.g., NaOEt) | Ethanol | Ethyl 2-acetoxy-3-chloropropanoate |

Stereochemical Outcomes and Reaction Mechanisms

The stereochemistry of reactions at the C2 and C3 positions of Methyl 2-acetoxy-3-chloropropanoate is of paramount importance, particularly in the synthesis of chiral molecules.

Stereoinversion and Retention in Nucleophilic Attacks

Nucleophilic substitution at the C3 position, which bears the chlorine atom, is expected to proceed primarily via an SN2 mechanism. This would result in the inversion of stereochemistry at this center. For instance, the reaction with a nucleophile like sodium azide (B81097) would yield the corresponding azido (B1232118) compound with inverted configuration at C3.

Concerted vs. Stepwise Mechanisms in Substitution Reactions

Substitution reactions in organic chemistry can proceed through either concerted or stepwise mechanisms. psiberg.com A concerted mechanism , such as the SN2 reaction, involves a single step where bond-breaking and bond-forming occur simultaneously. quora.com This is often associated with a single transition state and is typical for primary and some secondary halides. psiberg.comquora.com

A stepwise mechanism , like the SN1 reaction, involves the formation of a reactive intermediate (e.g., a carbocation) in a slow, rate-determining step, followed by a rapid reaction with the nucleophile. psiberg.com Given that C3 is a primary carbon, an SN1 mechanism is highly unlikely.

The discussion of concerted versus stepwise mechanisms is also relevant to nucleophilic acyl substitution at the ester carbonyl. These reactions typically proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. researchgate.net The debate between concerted and stepwise pathways is often settled by detailed kinetic and stereochemical studies. stackexchange.com

Metal-Catalyzed Transformations

Modern synthetic methods often employ metal catalysts to achieve transformations that are otherwise difficult.

Cross-Coupling Reactions

While direct studies on Methyl 2-acetoxy-3-chloropropanoate are scarce, the reactivity of similar compounds provides valuable insights. For example, nickel-catalyzed reductive cross-coupling reactions are powerful methods for forming C-C bonds. acs.org A notable example is the nickel(II)-catalyzed reductive cross-coupling of ethyl 3-chloropropanoate (B8744493) with a substituted 2-chloropyridine, using manganese as a reductant. rawdatalibrary.netresearchgate.net This reaction successfully forms a C(sp²)–C(sp³) bond. acs.org

By analogy, it is conceivable that Methyl 2-acetoxy-3-chloropropanoate could undergo similar nickel-catalyzed cross-coupling reactions with various partners, such as aryl halides or other alkyl halides. nih.govresearchgate.net Such a reaction would provide a versatile route for the elaboration of the propanoate backbone.

Table 3: Hypothetical Nickel-Catalyzed Cross-Coupling

| Coupling Partner | Catalyst System | Expected Product |

| Aryl Halide (Ar-X) | NiCl₂·DME, Ligand, Mn reductant | Methyl 2-acetoxy-3-arylpropanoate |

Radical Reactions and Polymerization Initiation (e.g., α-haloesters as initiators in Atom Transfer Radical Polymerization (ATRP))

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The success of ATRP relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. The initiator plays a crucial role in this process, as it determines the number of growing polymer chains.

α-Haloesters are a prominent class of initiators for ATRP due to the lability of the carbon-halogen bond, which can be homolytically cleaved by the lower oxidation state metal catalyst (e.g., Cu(I)). Structurally, Methyl 2-acetoxy-3-chloropropanoate possesses the necessary α-chloroester functionality to act as an ATRP initiator. The initiation step would involve the abstraction of the chlorine atom by the copper(I) catalyst to form a carbon-centered radical and the corresponding copper(II) species. This radical can then add to a monomer, initiating the polymerization process.

The general mechanism for ATRP initiation with an α-haloester like Methyl 2-acetoxy-3-chloropropanoate is depicted below:

Initiation: R-X + Cu(I)/L → R• + X-Cu(II)/L

Propagation: R• + M → R-M•

Deactivation: R-M• + X-Cu(II)/L → R-M-X + Cu(I)/L

Where:

R-X is the initiator (Methyl 2-acetoxy-3-chloropropanoate)

Cu(I)/L is the copper(I) catalyst complexed with a ligand (L)

R• is the initiating radical

M is the monomer

X-Cu(II)/L is the copper(II) deactivator species

The effectiveness of an initiator is influenced by the stability of the formed radical and the rate of initiation compared to the rate of propagation. The presence of the ester group at the α-position helps to stabilize the radical through resonance. The acetoxy group at the β-position may exert an electronic influence on the reactivity of the C-Cl bond, although this effect is generally less pronounced than that of the α-carbonyl group.

While direct experimental data for Methyl 2-acetoxy-3-chloropropanoate as an ATRP initiator is scarce, the successful use of structurally similar compounds like methyl 2-chloropropionate in ATRP provides strong evidence for its potential utility. For instance, methyl 2-chloropropionate has been employed as a surface initiator for Activators Regenerated by Electron Transfer (ARGET) ATRP.

Below is a representative table of conditions for ATRP of a common monomer, methyl methacrylate (B99206) (MMA), using an α-chloroester initiator, which illustrates the typical parameters that would be relevant for a system initiated by Methyl 2-acetoxy-3-chloropropanoate.

| Initiator | Monomer | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | M_n ( g/mol ) | PDI |

| Ethyl 2-chloropropionate | MMA | CuCl/Bipyridine | Toluene | 90 | 6 | 25,000 | 1.25 |

| Methyl 2-chloropropionate | MMA | CuCl/PMDETA | Anisole | 70 | 8 | 32,000 | 1.18 |

This table presents typical data for ATRP initiated by analogous α-chloroesters and is intended to be illustrative of the expected outcomes with Methyl 2-acetoxy-3-chloropropanoate.

Iron-Promoted C-C Bond Formation (General relevance to organometallic reactions with haloesters)

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst for a variety of organic transformations, including carbon-carbon bond formation. Iron-catalyzed cross-coupling reactions of alkyl halides with organometallic reagents (e.g., Grignard reagents) provide a powerful tool for the synthesis of complex organic molecules.

The α-chloroester functionality in Methyl 2-acetoxy-3-chloropropanoate makes it a suitable substrate for such iron-promoted reactions. The general principle involves the reaction of the haloester with an organometallic reagent in the presence of an iron catalyst. The reaction likely proceeds through a radical or an organoiron intermediate, leading to the formation of a new C-C bond at the α-position of the ester.

A plausible catalytic cycle for an iron-catalyzed cross-coupling of an alkyl halide with a Grignard reagent is as follows:

Transmetalation/Reduction: The Grignard reagent (R'-MgX) reacts with the iron catalyst (e.g., FeCl₃) to form a more reactive organoiron species, potentially involving the reduction of Fe(III) to a lower oxidation state.

Oxidative Addition or Halogen Atom Transfer: The alkyl halide (R-X, in this case, Methyl 2-acetoxy-3-chloropropanoate) reacts with the activated iron species. This can occur via oxidative addition, where the C-Cl bond is formally inserted into the iron center, or via a halogen atom transfer to generate a carbon-centered radical.

Reductive Elimination or Radical Coupling: The two organic fragments (R and R') are then coupled, and the iron catalyst is regenerated to complete the cycle.

While specific examples of iron-promoted C-C bond formation with Methyl 2-acetoxy-3-chloropropanoate are not readily found in the literature, the general reactivity of alkyl halides in these transformations is well-established. For instance, iron salts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) have been shown to effectively catalyze the cross-coupling of alkyl halides with Grignard reagents.

The following table provides representative examples of iron-catalyzed cross-coupling reactions, demonstrating the scope and conditions that could be adapted for reactions involving Methyl 2-acetoxy-3-chloropropanoate.

| Alkyl Halide | Grignard Reagent | Iron Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromooctane | Phenylmagnesium bromide | FeCl₃ | THF/NMP | 0-25 | 2 | 85 |

| 2-Bromopropane | n-Butylmagnesium chloride | Fe(acac)₃ | THF | 25 | 4 | 78 |

This table showcases typical conditions and outcomes for iron-catalyzed cross-coupling of alkyl halides and is intended to represent the potential reactivity of Methyl 2-acetoxy-3-chloropropanoate in similar transformations.

The presence of the ester and acetoxy functionalities in Methyl 2-acetoxy-3-chloropropanoate would need to be considered, as they could potentially coordinate with the iron catalyst or react with the Grignard reagent under certain conditions. Careful optimization of the reaction parameters would be necessary to achieve selective C-C bond formation at the α-position.

Applications As a Synthetic Intermediate and Chiral Building Block

Role in the Synthesis of Bioactive Molecules

The compound is a key starting material or intermediate in the synthesis of various biologically significant molecules, ranging from pharmaceuticals to amino acid analogues.

A prominent application of this structural motif is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. nih.gov The N-acetamido analogue, methyl 2-acetamido-3-chloropropanoate, is a well-documented precursor in the industrial synthesis of Ramipril, a potent ACE inhibitor. google.com

The synthesis typically begins with a serine methyl ester, which undergoes chlorination, often using thionyl chloride, to replace the hydroxyl group with chlorine. google.com This is followed by acetylation of the amino group to yield the key intermediate, methyl 2-acetamido-3-chloropropanoate. google.com This intermediate contains the necessary stereocenter and functional groups for subsequent coupling reactions to build the complex structure of Ramipril. google.comepo.org The purity of this chlorinated intermediate is crucial, as any catalyst poisons could inhibit the subsequent hydrogenation steps required in the Ramipril synthesis pathway. google.com

Table 1: Key Intermediates in Ramipril Synthesis from Serine

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Serine methyl ester hydrochloride | Thionyl Chloride (SOCl₂) | Methyl 2-amino-3-chloropropanoate hydrochloride | Chlorination of the hydroxyl group. google.com |

| 2 | Methyl 2-amino-3-chloropropanoate hydrochloride | Acetyl chloride (CH₃COCl) | Methyl 2-acetamido-3-chloropropanoate | Acetylation of the amino group to form the key precursor. google.com |

The structure of methyl 2-acetoxy-3-chloropropanoate is closely related to the amino acid alanine. This relationship is exploited in the synthesis of non-standard amino acids and peptide mimetics. A common strategy involves the transformation of related compounds into aziridines, which are highly versatile intermediates. metu.edu.trclockss.org

The nucleophilic ring-opening of aziridine-2-carboxylates is a powerful method for producing a variety of α- and β-amino acids. clockss.org For instance, a compound like methyl 2-acetamido-3-chloropropanoate can undergo intramolecular cyclization to form an aziridine-2-carboxylate. This aziridine (B145994) can then be opened by various nucleophiles, regioselectively attacking the C-3 position to introduce new side chains, thus generating a diverse library of amino acid derivatives. clockss.org This approach provides access to peptide mimetics with modified backbones or side chains, which are valuable tools in drug discovery for improving stability and activity.

Utility in the Construction of Complex Organic Architectures

Beyond bioactive molecules, the compound serves as a foundational element for building more complex organic structures, including both heterocyclic and carbocyclic systems.

The ability to form aziridines is a cornerstone of the compound's utility in heterocyclic synthesis. Aziridines are three-membered nitrogen-containing heterocycles that are highly reactive due to significant ring strain. clockss.org The synthesis of N-Ts-3-arylaziridinecarboxylates, for example, can be achieved from cinnamate (B1238496) derivatives via haloamine intermediates, which cyclize to form the aziridine ring. clockss.org

Starting from a precursor like methyl 2-amino-3-chloropropanoate, intramolecular SN2 reaction can yield the corresponding aziridine-2-carboxylate. metu.edu.tr These aziridines are not just intermediates for amino acids but are also precursors for larger heterocyclic systems. They can undergo ring-expansion reactions to form pyrrolidines, piperidines, and other valuable scaffolds found in many natural products and pharmaceuticals. nih.govfrontiersin.org

Table 2: Synthetic Transformations and Resulting Scaffolds

| Precursor Functional Groups | Reaction Type | Resulting Scaffold | Applications |

|---|---|---|---|

| 2-Amino, 3-Chloro | Intramolecular SN2 Cyclization | Aziridine-2-carboxylate | Synthesis of α/β-amino acids, ring-expansion to larger heterocycles. clockss.org |

| 2-Acetoxy, 3-Chloro | Nucleophilic Substitution (e.g., with an amine) | Diamino acid derivative | Building blocks for peptides. |

While direct examples involving methyl 2-acetoxy-3-chloropropanoate are specific, the general reactivity of chlorinated propionyl derivatives is applicable to the formation of carbocyclic systems. One fundamental transformation is the Friedel-Crafts acylation. A derivative such as 3-chloropropionyl chloride can react with an aromatic ring (e.g., benzene (B151609) or a substituted derivative) in the presence of a Lewis acid catalyst to form a β-chloroketone.

This intermediate can then undergo an intramolecular cyclization, often promoted by a strong acid, where the aromatic ring attacks the carbon bearing the chlorine atom. This process, a form of intramolecular Friedel-Crafts alkylation, results in the formation of a new ring fused to the aromatic system, such as an indanone skeleton. This two-step sequence is a classic method for constructing fused carbocyclic systems that are central to many complex natural products and synthetic targets.

Chiral Auxiliary and Asymmetric Synthesis Applications

In the context of stereochemistry, it is more accurate to classify methyl 2-acetoxy-3-chloropropanoate as a chiral building block rather than a classical chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a group that is temporarily incorporated into a molecule to direct the stereochemistry of a reaction, after which it is removed and can be recovered. wikipedia.org

In contrast, when an enantiomerically pure form of methyl 2-acetoxy-3-chloropropanoate is used in a synthesis, its inherent stereocenter at the C-2 position is incorporated directly into the final product's structure. This makes it a valuable starting material for asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. chemrxiv.org The use of such chiral building blocks is a highly efficient strategy for transferring chirality from a readily available small molecule to a complex target, as seen in the synthesis of Ramipril, where the (S)-configuration of the final drug originates from the chiral precursor. google.comnih.gov The use of related chiral chloropropionates as the source of chirality is a recognized strategy in asymmetric synthesis. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR for derivatives)

High-Resolution Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like methyl 2-acetoxy-3-chloropropanoate. By analyzing the chemical shifts, integration, and splitting patterns of proton signals, one can deduce the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum of methyl 2-acetoxy-3-chloropropanoate, distinct signals would be expected for the protons in different chemical environments. For instance, the protons of the methyl ester group (-COOCH₃) would appear as a singlet, as would the protons of the acetoxy group's methyl moiety (CH₃COO-). The protons on the propanoate backbone (at the C2 and C3 positions) would show more complex splitting patterns (doublets or multiplets) due to spin-spin coupling with each other.

For derivatives such as methyl 2-chloropropionate, the ¹H NMR spectrum simplifies, showing characteristic signals for the methyl ester protons, the alpha-proton, and the methyl group on the chlorinated carbon. chemicalbook.com The analysis of related compounds like methyl propanoate helps in assigning these peaks, where three distinct proton environments are observed in a 3:2:3 ratio, corresponding to the two methyl groups and the methylene (B1212753) group. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-acetoxy-3-chloropropanoate The following data is predictive and based on the analysis of similar structures and functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetoxy Methyl (CH₃COO-) | ~2.1 | Singlet | 3H |

| Methylene (ClCH₂-) | ~3.8 | Doublet | 2H |

| Methine (-CH(OAc)-) | ~5.3 | Triplet | 1H |

| Ester Methyl (-COOCH₃) | ~3.7 | Singlet | 3H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For methyl 2-acetoxy-3-chloropropanoate, MS analysis would confirm its molecular weight. The molecular formula for a related compound, methyl 2-(acetylamino)-3-chloropropionate, is C₆H₁₀ClNO₃, with a molecular weight of 179.60 g/mol . nih.govnih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart into smaller, characteristic fragment ions. For instance, analysis of the related compound methyl 2-chloropropionate reveals major peaks in its mass spectrum that correspond to specific fragments. nist.govnih.gov For methyl 2-acetoxy-3-chloropropanoate, expected fragmentation pathways could include the loss of the chloromethyl group, the methoxy (B1213986) group from the ester, or the acetoxy group.

Table 2: Predicted Key Mass Spectrometry Fragments for Methyl 2-acetoxy-3-chloropropanoate Based on the structure and common fragmentation patterns of esters and halogenated compounds.

| Fragment Ion | Description | Predicted m/z |

| [M]+ | Molecular Ion | 180.02 |

| [M - OCH₃]+ | Loss of methoxy radical | 149.00 |

| [M - CH₂Cl]+ | Loss of chloromethyl radical | 131.03 |

| [M - COOCH₃]+ | Loss of carbomethoxy radical | 121.01 |

| [CH₃CO]+ | Acetyl cation | 43.02 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of methyl 2-acetoxy-3-chloropropanoate would be dominated by strong absorption bands characteristic of its ester and acetoxy functional groups.

A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the ester group is expected in the region of 1735-1750 cm⁻¹. A second strong carbonyl peak from the acetoxy group would also be present in a similar region. Additionally, characteristic C-O stretching vibrations for the ester and acetoxy linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net The presence of the C-Cl bond would result in a stretching vibration in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. Analysis of simpler esters like methyl acetate (B1210297) provides reference spectra for these characteristic carbonyl and C-O stretches. nist.gov

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Methyl 2-acetoxy-3-chloropropanoate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester & Acetoxy (C=O) | Stretch | 1735 - 1750 |

| Ester & Acetoxy (C-O) | Stretch | 1000 - 1300 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Chloroalkane (C-Cl) | Stretch | 600 - 800 |

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorbing functional groups are known as chromophores. In methyl 2-acetoxy-3-chloropropanoate, the primary chromophores are the carbonyl groups (C=O) of the ester and acetoxy functions.

These carbonyl groups typically exhibit a weak n→π* transition at around 200-220 nm. Because this absorption occurs at a short wavelength and is of low intensity, methyl 2-acetoxy-3-chloropropanoate is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is less informative for detailed structural analysis of this compound compared to NMR or IR spectroscopy but can be used for quantitative analysis if a suitable wavelength is identified.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination (e.g., for N-acetylated analogues)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and, most importantly for chiral molecules, the absolute configuration of stereocenters.

For methyl 2-acetoxy-3-chloropropanoate, which contains a chiral center at the C2 position, X-ray diffraction analysis of a single crystal would unambiguously determine whether it is the (R)- or (S)-enantiomer. This is particularly crucial in fields where stereochemistry dictates biological activity or chemical reactivity. The existence of distinct (R)- and (S)-enantiomers for the closely related N-acetylated analogue, methyl 2-(acetylamino)-3-chloropropionate, highlights the importance of such stereochemical assignment. nih.govnih.gov While obtaining suitable crystals can be a challenge, the data from X-ray analysis is unparalleled in its detail regarding the solid-state structure.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) for optimized structural parameters and electronic properties of related compounds)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the geometric and electronic properties of molecules. DFT methods calculate the electron density of a system to determine its energy and, from there, derive various properties. For molecules like methyl 2-acetoxy-3-chloropropanoate, DFT can be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles.

In studies of related halogenated esters and organic molecules, DFT has been successfully used to elucidate electronic structural features. mdpi.com For instance, calculations can determine the distribution of electron density, which is crucial for understanding the molecule's reactivity. The positions of the electron-withdrawing chlorine atom and the acetoxy group significantly influence the electronic environment of the propanoate backbone.

Furthermore, DFT is instrumental in calculating thermodynamic properties. These calculations can predict the relative stabilities of different conformations of the molecule. For a flexible molecule like methyl 2-acetoxy-3-chloropropanoate, identifying the lowest energy conformer is essential for understanding its behavior in chemical reactions.

Recent advancements in computational methods have also explored the use of machine learning in conjunction with quantum mechanics to predict chemical properties and reactivity with greater efficiency. rsc.orgnih.gov

Table 1: Examples of DFT Applications in the Study of Related Organic Molecules

| Computational Method | Application | Investigated Property | Reference |

| DFT | Structural Optimization | Bond lengths, bond angles, dihedral angles | mdpi.com |

| DFT | Electronic Properties | Electron density distribution, molecular electrostatic potential | researchgate.net |

| DFT | Thermodynamic Properties | Relative energies of conformers, reaction enthalpies | cam.ac.uk |

| TD-DFT | Spectroscopic Properties | UV-Vis absorption spectra | researchgate.net |

This table is generated based on methodologies applied to related compounds and represents potential applications for Methyl 2-acetoxy-3-chloropropanoate.

Molecular Modeling and Conformational Analysis

Due to the presence of several single bonds, methyl 2-acetoxy-3-chloropropanoate can exist in various spatial arrangements or conformations. Molecular modeling techniques, including conformational analysis, are employed to identify the most stable conformations and to understand the energy barriers between them. This is particularly important as the molecule's conformation can significantly impact its reactivity and biological activity.

The process typically involves a systematic search of the conformational space, often using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (like DFT) to refine the energies of the most stable conformers. For diastereomeric esters, molecular modeling can help in understanding the differences in their physical and chemical properties. mdpi.comacs.org The separation and characterization of diastereomers, which can be challenging experimentally, can be aided by computational models that predict their distinct properties. mdpi.comnih.gov

The presence of two chiral centers in methyl 2-acetoxy-3-chloropropanoate gives rise to four possible stereoisomers. Conformational analysis of each of these stereoisomers would be crucial in understanding their individual behaviors and interactions in a chiral environment.

Mechanistic Insights and Transition State Elucidation via Computational Approaches (e.g., for decomposition pathways)

Computational chemistry is a powerful tool for investigating reaction mechanisms, including decomposition pathways. For methyl 2-acetoxy-3-chloropropanoate, potential decomposition reactions include elimination of HCl or acetic acid. Computational methods can be used to model these reactions, identify the transition states, and calculate the activation energies.

Studies on related compounds, such as methyl 3-acetoxy-3-aryl-2-halogenopropanoates, have utilized computational approaches to understand their dehydroacetoxylation mechanisms. These studies suggest that such eliminations can proceed via a carbanion mechanism, where the C(2)-H bond breaking is the rate-determining step. The inductive effect of the halogen atom at the 2-position plays a role in stabilizing the incipient negative charge.

By applying similar computational methodologies to methyl 2-acetoxy-3-chloropropanoate, one could elucidate the transition state structures for various potential decomposition pathways. This would involve locating the saddle points on the potential energy surface that connect the reactant to the products. The calculated energy barriers for these pathways would indicate the most likely decomposition routes under different conditions. Such computational studies can provide a detailed, step-by-step picture of the chemical transformation, which is often difficult to obtain through experimental means alone. cam.ac.uk

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds. For methyl 2-acetoxy-3-chloropropanoate, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net While this may be less relevant for a simple ester like methyl 2-acetoxy-3-chloropropanoate which is not a strong chromophore, the methodology is well-established for a wide range of organic compounds. mdpi.com

Furthermore, computational chemistry allows for the prediction of reactivity profiles. By analyzing the electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack. For example, the carbon atom bonded to the chlorine is an expected electrophilic site, while the carbonyl oxygens are potential nucleophilic centers. Reactivity descriptors derived from DFT, such as the Fukui functions and the dual descriptor, can quantify the local reactivity of different atoms in the molecule. These predictions are valuable in designing new synthetic routes or in understanding the molecule's behavior in complex chemical environments. epa.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for highly selective and efficient methods for synthesizing and transforming chlorohydrin esters like methyl 2-acetoxy-3-chloropropanoate is driving the development of innovative catalytic systems. In the realm of traditional chemical catalysis, researchers are exploring novel catalysts for the hydrochlorination of glycerol, a key precursor for chlorohydrins. acs.org Carboxylic acids have been identified as effective catalysts for this reaction. acs.org The focus is on understanding catalyst behavior concerning activity and selectivity under various reaction conditions. acs.org

Furthermore, the synthesis of related compounds, such as ethyl propanoate, benefits from the development of novel catalytic processes. For instance, heterogeneous catalysts based on mixed metal oxides are being used for the direct esterification of bio-derived propionic acid with bioethanol, achieving high conversion and selectivity in continuous flow reactors. patsnap.com Another area of advancement is the use of Lewis acids like tin(IV) chloride and titanium(IV) chloride for the regioselective opening of epoxides, a potential route to chlorohydrins. organic-chemistry.org These catalysts offer precise control over the position of the chlorine and hydroxyl groups. organic-chemistry.org

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of functionalized propanoates to minimize environmental impact. A significant focus is on utilizing renewable feedstocks. For example, glycerol, a byproduct of biodiesel production, is being investigated as a sustainable starting material for chlorohydrins. acs.org This approach not only provides a use for a waste stream but also offers an alternative to the traditional propene-based route. acs.org

The development of environmentally friendly production techniques for related esters, such as ethyl propanoate, also provides valuable insights. Research in this area is centered on bio-based feedstocks, energy-efficient catalytic processes, and the use of green solvents to replace hazardous organic ones. patsnap.com The use of phase transfer catalysts, which facilitate reactions between immiscible reactants, is another green chemistry approach that can lead to milder reaction conditions, reduced waste, and improved reaction rates. youtube.com One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also being explored to minimize solvent use and waste generation. nih.gov Furthermore, solvent-free reaction conditions are being developed for esterification reactions, offering a highly efficient and environmentally benign synthetic strategy. nih.gov

Exploration of Bio-Inspired Transformations and Enzyme Mimics for Enantioselective Synthesis

The demand for enantiomerically pure compounds in various industries is driving the exploration of bio-inspired and enzymatic methods for the synthesis of chiral molecules like methyl 2-acetoxy-3-chloropropanoate. Biocatalysis, using whole microbial cells or isolated enzymes, offers high enantioselectivity under mild reaction conditions. magtech.com.cn

Halohydrin dehalogenases (HHDHs) are particularly relevant enzymes that can catalyze the reversible dehalogenation of haloalcohols, providing a route to chiral epoxides and other valuable intermediates. researchgate.net These enzymes can be combined with other biocatalysts, such as alcohol dehydrogenases (ADHs), in cascade reactions to produce chiral β-substituted alcohols. researchgate.netunipd.it The use of ketoreductases for the asymmetric reduction of prochiral ketones is another established biocatalytic method for producing chiral alcohols, which are precursors to the target ester. mdpi.com

Beyond using natural enzymes, researchers are developing "enzyme mimics," which are synthetic molecules or nanomaterials designed to replicate the catalytic activity of enzymes. researchgate.netacs.org These mimics can offer greater stability and robustness compared to their biological counterparts. For instance, metal-organic frameworks (MOFs) are being investigated as platforms to create enzyme-mimicking nanopockets for catalysis. nih.gov These artificial systems can be designed to preorganize substrates and stabilize transition states, mimicking the highly specific environments of enzyme active sites. nih.gov

Advanced Methodologies for High-Throughput Screening in Synthetic Method Development

To accelerate the discovery and optimization of new synthetic methods, high-throughput screening (HTS) techniques are being increasingly employed. sigmaaldrich.comyoutube.com HTS allows for the rapid and parallel execution of a large number of experiments, making the process of reaction optimization more efficient. youtube.com This is particularly valuable in the development of complex catalytic reactions where multiple parameters such as catalyst, solvent, and reaction conditions need to be evaluated. nih.gov

Robotic platforms for automated reaction preparation and execution are central to HTS. youtube.com These systems can accurately dispense small quantities of reagents and run numerous reactions in multi-well plates, generating large datasets in a short amount of time. youtube.comyoutube.com For instance, HTS can be used to screen libraries of catalysts or ligands to identify the optimal combination for a specific transformation. acs.org

The data generated from HTS can be analyzed using statistical tools and machine learning algorithms to identify trends and build predictive models. nih.govnih.gov This data-driven approach not only speeds up the optimization process but also provides deeper insights into the reaction mechanism. nih.gov Specific HTS assays have been developed for monitoring enzyme activity, including esterases, which are relevant for the synthesis and transformation of compounds like methyl 2-acetoxy-3-chloropropanoate. nih.govh1.conih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.